molecular formula C9H16O3Si B038717 Ethyl 4-(trimethylsilyloxy)-2-butynoate CAS No. 122850-62-8

Ethyl 4-(trimethylsilyloxy)-2-butynoate

Cat. No. B038717
Key on ui cas rn: 122850-62-8
M. Wt: 200.31 g/mol
InChI Key: TYKGOIUOOCPLLA-UHFFFAOYSA-N
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Patent
US07829580B2

Procedure details

To a solution of trimethyl(prop-2-ynyloxy)silane (15 ml) in tetrahydrofuran (100 ml) was added butyllithium (2.6 M in hexane, 38 ml) at −78° C. The resulting mixture was stirred at the same temperature for 0.5 hour, and ethyl chloroformate (10 ml) was added thereto. The resulting mixture was stirred at −78° C. for 1.5 hours, and poured into ice water. The resulting materials were extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride solution successively. The extract was dried over anhydrous sodium sulfate, and the solvents were evaporated in vacuo to afford ethyl 4-(trimethylsilyloxy)but-2-ynoate (16.5 g).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:8])([CH3:7])[O:3][CH2:4][C:5]#[CH:6].C([Li])CCC.Cl[C:15]([O:17][CH2:18][CH3:19])=[O:16]>O1CCCC1>[CH3:1][Si:2]([CH3:8])([CH3:7])[O:3][CH2:4][C:5]#[C:6][C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C[Si](OCC#C)(C)C
Name
Quantity
38 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The resulting materials were extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated aqueous sodium chloride solution successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C[Si](OCC#CC(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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